molecular formula C21H21ClN4O3S2 B11366903 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11366903
M. Wt: 477.0 g/mol
InChI Key: KINLAUFNZVKIDO-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a sulfanyl group attached to a methylbenzyl moiety, and a carboxamide group linked to a sulfamoylphenyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl mercaptan.

    Attachment of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

    Final Coupling: The final step involves coupling the pyrimidine derivative with the sulfamoylphenyl ethyl chain using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar sulfamoylphenyl ethyl chain but differs in the pyrimidine ring structure.

    methyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate: Similar in having a pyrimidine ring and sulfanyl group but differs in the carboxamide linkage.

Uniqueness

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

5-chloro-2-[(2-methylphenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-14-4-2-3-5-16(14)13-30-21-25-12-18(22)19(26-21)20(27)24-11-10-15-6-8-17(9-7-15)31(23,28)29/h2-9,12H,10-11,13H2,1H3,(H,24,27)(H2,23,28,29)

InChI Key

KINLAUFNZVKIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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